molecular formula C11H8N2O4 B14536537 5-(3-Nitrophenyl)furan-2-carboxamide CAS No. 61941-93-3

5-(3-Nitrophenyl)furan-2-carboxamide

Cat. No.: B14536537
CAS No.: 61941-93-3
M. Wt: 232.19 g/mol
InChI Key: FPASADMLLORPAS-UHFFFAOYSA-N
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Description

5-(3-Nitrophenyl)furan-2-carboxamide is a nitroaromatic furan derivative characterized by a furan-2-carboxamide core substituted at the 5-position with a meta-nitrophenyl group. This compound belongs to a broader class of 5-nitro-2-furancarboxamides, which have been extensively studied for their diverse biological activities, including antimicrobial, diuretic, and antitrypanosomal properties . The nitro group at the phenyl moiety enhances electron-withdrawing effects, influencing both physicochemical properties (e.g., melting point, solubility) and bioactivity.

Properties

CAS No.

61941-93-3

Molecular Formula

C11H8N2O4

Molecular Weight

232.19 g/mol

IUPAC Name

5-(3-nitrophenyl)furan-2-carboxamide

InChI

InChI=1S/C11H8N2O4/c12-11(14)10-5-4-9(17-10)7-2-1-3-8(6-7)13(15)16/h1-6H,(H2,12,14)

InChI Key

FPASADMLLORPAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)N

Origin of Product

United States

Preparation Methods

The synthesis of 5-(3-Nitrophenyl)furan-2-carboxamide typically involves the reaction of 3-nitrobenzoyl chloride with furan-2-carboxamide in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-(3-Nitrophenyl)furan-2-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and bases like triethylamine. Major products formed from these reactions include amino derivatives and substituted furan compounds.

Mechanism of Action

The mechanism of action of 5-(3-Nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The furan ring contributes to the compound’s ability to bind to specific receptors and pathways, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-(3-Nitrophenyl)furan-2-carboxamide with key analogues, focusing on substituents, molecular weight, melting points, and synthetic yields:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Reference
5-(3-Nitrophenyl)furan-2-carboxamide 3-Nitrophenyl C₁₁H₈N₂O₄ 232.20 Not reported Not reported -
5-Nitro-N-phenylfuran-2-carboxamide (2A) Phenyl C₁₁H₈N₂O₄ 232.20 178–180 73
5-Nitro-N-(thiazol-2-yl)furan-2-carboxamide (2J) Thiazol-2-yl C₈H₅N₃O₄S 239.21 265–268 75
5-(3-Nitrophenyl)-N-(5-nitrothiazol-2-yl)furan-2-carboxamide (69) 5-Nitrothiazol-2-yl C₁₄H₈N₄O₆S 360.30 Not reported Not reported
N-(5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide (83c) 4-Nitrophenyl-thiadiazole C₁₃H₈N₄O₄S 316.29 Not reported Not reported
5-Nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide (22o) 3-Trifluoromethylphenyl C₁₂H₈F₃N₂O₃ 285.20 Not reported 67

Key Observations :

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance thermal stability, as seen in the high melting points of thiazole derivatives (e.g., 2J: 265–268°C) .
    • The meta-nitrophenyl group in the target compound may confer intermediate polarity compared to para-substituted analogues (e.g., 83c), influencing solubility and crystallization behavior.
  • Synthetic Yields :
    • Yields for phenyl-substituted derivatives (e.g., 2A: 73%) are generally higher than those for heterocyclic substituents (e.g., 22o: 67%), likely due to steric and electronic challenges in coupling reactions .
Antimicrobial and Antitubercular Activity
  • Compound 83c : Exhibits potent activity against multidrug-resistant Mycobacterium tuberculosis (MDR-TB) with an MIC of 9.87 μM, outperforming isoniazid (>200 μM). The 4-nitrophenyl-thiadiazole moiety likely enhances target binding .
Trypanocidal Activity
  • Compound 22a (N-cyclohexyl-5-nitrofuran-2-carboxamide): Demonstrated trypanocidal activity, with structural simplicity (cyclohexyl group) enabling favorable pharmacokinetics .

Comparison with Target Compound :
While direct bioactivity data for 5-(3-Nitrophenyl)furan-2-carboxamide are unavailable, the meta-nitro substitution may modulate activity differently than para-nitro or heterocyclic substituents. For instance, meta-substitution could alter steric interactions with biological targets compared to 83c’s para-substitution .

Thermodynamic and Spectroscopic Properties

  • Thermodynamics : Studies on 5-(3-nitrophenyl)furan-2-carbaldehyde (a related aldehyde) revealed a standard sublimation enthalpy (ΔsubH°) of 98.3 kJ/mol and entropy (ΔsubS°) of 177 J/(mol·K), indicating moderate thermal stability . These data suggest that the carboxamide derivative may exhibit similar trends.
  • Spectroscopic Features: IR spectra of analogues (e.g., 22a) show characteristic NO₂ stretching at ~1520 cm⁻¹ and C=O vibrations at ~1680 cm⁻¹ . HRMS data for compound 69 (m/z 360.30) align with its molecular formula, providing a benchmark for structural validation .

Q & A

Q. What are the common synthetic routes for 5-(3-Nitrophenyl)furan-2-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling furan-2-carbonyl chloride with substituted anilines. For example, in , equimolar amounts of furan-2-carbonyl chloride and 2-nitroaniline were refluxed in acetonitrile for 3 hours, yielding the target compound. Key optimization steps include:

  • Solvent selection : Acetonitrile is preferred for its polarity and boiling point (82°C), enabling efficient reflux.
  • Catalyst use : DMAP (4-dimethylaminopyridine) can accelerate amide bond formation in related furan-carboxamide syntheses .
  • Purification : Recrystallization from chloroform/methanol mixtures improves purity .

Q. What spectroscopic techniques are essential for characterizing 5-(3-Nitrophenyl)furan-2-carboxamide?

  • 1H/13C NMR : Identifies substituent positions and confirms amide bond formation. For instance, aromatic protons in the nitrophenyl group resonate at δ 7.5–8.5 ppm, while the furan ring protons appear at δ 6.5–7.2 ppm .
  • IR spectroscopy : Amide N-H stretches appear near 3310 cm⁻¹, and carbonyl (C=O) vibrations are observed at ~1650 cm⁻¹ .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calcd. 384.0260, found 384.0275) .

Advanced Research Questions

Q. How does crystallographic analysis resolve structural ambiguities in 5-(3-Nitrophenyl)furan-2-carboxamide derivatives?

X-ray crystallography, using programs like SHELXL , reveals:

  • Planarity : The central amide fragment (C4-C5(O2)-N1-C6) is planar, with dihedral angles <10° between aromatic rings .
  • Intermolecular interactions : Weak C-H⋯O hydrogen bonds form helical chains along the [010] axis, influencing crystal packing .
  • Torsional strain : Intramolecular N1⋯O3 interactions (2.615 Å) distort planarity in nitro-substituted analogues .

Q. What thermodynamic parameters govern the solubility of 5-(3-Nitrophenyl)furan-2-carboxamide in organic solvents?

reports:

  • Enthalpy of dissolution (ΔHsol) : Ranges from +15 to +25 kJ/mol in propan-2-ol, indicating endothermic dissolution.
  • Entropy of mixing (ΔSmix) : Negative values suggest reduced disorder upon dissolution.
  • Solvent selection : Propan-2-ol is optimal due to its polarity and hydrogen-bonding capacity, which stabilize the carboxylate group.

Q. How do structural modifications influence the biological activity of 5-(3-Nitrophenyl)furan-2-carboxamide analogues?

  • Antimicrobial activity : Nitro and halogen substituents enhance activity. For example, 5-(3-chlorophenyl) derivatives show MIC values <1 µg/mL against S. aureus .
  • SAR insights : The nitro group at the 3-position increases electron-withdrawing effects, improving membrane permeability .
  • Enzyme inhibition : Derivatives like sc-501188 inhibit PRKD3 kinase (IC50 = 0.3 µM) via hydrophobic interactions with the nitrophenyl moiety .

Methodological Challenges

Q. How can conflicting solubility data from different solvent systems be reconciled?

  • Contradiction : reports low solubility in propan-2-ol, while acetonitrile is used synthetically .
  • Resolution : Use Hansen solubility parameters (HSPs) to predict solvent compatibility. Propan-2-ol (δD = 15.8, δP = 8.4) is less polar than acetonitrile (δP = 18.0), favoring dissolution in the latter.

Q. What strategies mitigate byproduct formation during amide coupling reactions?

  • Reagent stoichiometry : Excess furan-2-carbonyl chloride (1.2 equiv) minimizes unreacted aniline .
  • Temperature control : Reflux at 120°C reduces side reactions like nitrophenyl group reduction .
  • Chromatographic monitoring : TLC (silica gel, ethyl acetate/hexane 3:7) detects intermediates early .

Data Interpretation

Q. How do computational methods complement experimental data in analyzing furan-carboxamide derivatives?

  • DFT calculations : Predict optimized geometries and electronic properties (e.g., HOMO-LUMO gaps) for nitro-substituted analogues .
  • Molecular docking : Simulates binding poses with targets like PRKD3 kinase, correlating with experimental IC50 values .

Q. What analytical pitfalls arise in quantifying trace impurities in 5-(3-Nitrophenyl)furan-2-carboxamide?

  • HPLC challenges : Nitro groups cause UV absorption interference at 254 nm. Use diode-array detection (DAD) at 280 nm for specificity .
  • Mass spectral overlap : Isotopic peaks from chlorine (e.g., in 5-(3-chlorophenyl) analogues) require high-resolution MS for differentiation .

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